molecular formula C7H4F3NO2 B1347088 4-Nitrobenzotrifluoride CAS No. 402-54-0

4-Nitrobenzotrifluoride

Cat. No. B1347088
Key on ui cas rn: 402-54-0
M. Wt: 191.11 g/mol
InChI Key: XKYLCLMYQDFGKO-UHFFFAOYSA-N
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Patent
US03993704

Procedure details

160 Parts of p-nitrobenzotrifluoride is dissolved in 500 parts of ethanol and 1 part platinum oxide catalyst is added. The mixture is placed in a pressure vessel and hydrogen is added at a temperature of 30° C and a pressure of 13.6 atmospheres. The hydrogen pressure is increased to 34 atmospheres during the course of the reaction, which continues until the hydrogen uptake ceases. The excess hydrogen is removed from the reaction vessel under reduced pressure and the catalyst is removed from the mixture by filtration. The solvent is removed from the filtrate under reduced pressure to give 127 parts (94% yield) of p-aminobenzotrifluoride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10]([F:13])([F:12])[F:11])=[CH:6][CH:5]=1)([O-])=O.[H][H]>C(O)C.[Pt]=O>[NH2:1][C:4]1[CH:9]=[CH:8][C:7]([C:10]([F:11])([F:12])[F:13])=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C(F)(F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
CUSTOM
Type
CUSTOM
Details
The mixture is placed in a pressure vessel
CUSTOM
Type
CUSTOM
Details
The excess hydrogen is removed from the reaction vessel under reduced pressure
CUSTOM
Type
CUSTOM
Details
the catalyst is removed from the mixture by filtration
CUSTOM
Type
CUSTOM
Details
The solvent is removed from the filtrate under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
NC1=CC=C(C=C1)C(F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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